2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde
Description
Properties
IUPAC Name |
2-(2,3-dichloro-4-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-7-3-2-6(4-5-12)8(10)9(7)11/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWXVZILUGBBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde typically involves multi-step reactions. One common method includes the reaction of 2,3-dichloro-4-methoxybenzaldehyde with appropriate reagents under controlled conditions. For instance, a reaction involving sodium methoxide in tetrahydrofuran and methanol at low temperatures (0-5°C) followed by treatment with sodium hydroxide and acetic acid can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2,3-Dichloro-4-methoxyphenyl)acetic acid.
Reduction: 2-(2,3-Dichloro-4-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The presence of chlorine atoms and the methoxy group can influence the compound’s reactivity and binding affinity to different targets.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
| Compound Name | Substituents | Functional Group | Key Structural Differences |
|---|---|---|---|
| 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde | 2-Cl, 3-Cl, 4-OCH₃ | Aldehyde | Dichloro-methoxy aromatic core |
| (Z)-DMCHA [(Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde] | 3,3-dimethylcyclohexylidene | Aldehyde | Cyclohexylidene backbone instead of aromatic ring |
| 2-(3-Chlorophenyl)acetaldehyde | 3-Cl | Aldehyde | Mono-chloro substitution; lacks methoxy group |
| 1-(2,3-Dichloro-4-hydroxyphenyl)ethanone | 2-Cl, 3-Cl, 4-OH | Ketone | Hydroxyl instead of methoxy; ketone group |
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide | 3-Cl, 4-Cl | Amide | Dichlorophenyl-acetamide; complex heterocyclic system |
Key Observations :
- Steric Hindrance: The 2,3-dichloro substitution may introduce steric constraints absent in mono-chloro derivatives like 2-(3-chlorophenyl)acetaldehyde, influencing its binding affinity in biological systems or catalytic reactions .
- Functional Group Divergence: Unlike the ketone 1-(2,3-Dichloro-4-hydroxyphenyl)ethanone, the aldehyde group in the target compound offers distinct reactivity, such as participation in condensation reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on mono-chloro analogs in .
Key Observations :
- Boiling Points: The dichloro-methoxy substitution increases molecular weight and boiling point relative to mono-chloro phenylacetaldehydes .
- Chromatographic Behavior : In GC-MS, this compound would likely exhibit a longer retention time than 2-chloro-2-phenylacetaldehyde due to higher molecular weight and polarity .
Biological Activity
2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, highlighting its significance in medicinal chemistry and pharmacology.
- Molecular Formula : C10H9Cl2O2
- Molecular Weight : 232.09 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dichloro-4-methoxybenzaldehyde with acetaldehyde under controlled conditions. The reaction can be catalyzed using various Lewis acids or bases to enhance yield and selectivity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231) and lung cancer cells (A549). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it acts as a substrate-competitive inhibitor for methyltransferases, which play a role in tumorigenesis. The presence of the dichlorophenyl moiety is crucial for its binding affinity to these enzymes.
Case Studies
-
Study on MDA-MB-231 Cells :
- Objective : To evaluate the cytotoxic effects of this compound.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.
-
Inhibition of Methyltransferases :
- Objective : To assess the inhibitory effects on SMYD2.
- Methodology : Enzyme assays were conducted to measure activity in the presence of the compound.
- Results : The compound exhibited a potent inhibitory effect with an IC50 value of 20 nM, indicating its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Enzyme Interaction : It competes with natural substrates for binding sites on methyltransferases, disrupting their normal function and leading to altered gene expression associated with cancer progression.
Research Findings Summary Table
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 5 | Induces apoptosis |
| Study 2 | A549 | 10 | Inhibits cell proliferation |
| Study 3 | SMYD2 Enzyme | 20 nM | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,3-Dichloro-4-methoxyphenyl)acetaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Wacker-type oxidation of its corresponding styrene derivative, using palladium catalysts and copper co-catalysts in aqueous/organic biphasic systems. Optimization involves adjusting temperature (40–60°C), oxygen pressure, and stoichiometry of ligands like quinoline to enhance yield and selectivity. Purity is improved via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative routes include Friedel-Crafts alkylation followed by oxidation, though competing side reactions (e.g., over-oxidation) require careful monitoring via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.5–10.0 ppm) and aromatic substituents (δ 6.5–8.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C from methoxy group).
Cross-reference with PubChem data for analogous halogenated aldehydes .
Q. What are the key reactivity considerations for the aldehyde group in this compound?
- Methodological Answer : The aldehyde group undergoes nucleophilic addition (e.g., with amines or hydrazines) and oxidation to carboxylic acids. Stabilize the compound under inert atmosphere (N₂/Ar) to prevent autoxidation. For condensation reactions (e.g., Knoevenagel), use anhydrous solvents (THF, DCM) and molecular sieves. The electron-withdrawing chloro substituents enhance electrophilicity at the aldehyde, requiring milder bases (e.g., pyridine) to avoid side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from structural analogs (e.g., bromo/fluoro substitutions) or assay conditions. Perform systematic SAR studies:
- Compare bioactivity (e.g., antimicrobial IC₅₀) against halogen-substituted analogs (2-bromo, 2-fluoro derivatives).
- Standardize assays (e.g., MIC tests using CLSI guidelines) and control for solvent effects (DMSO concentration ≤1%).
Computational docking (AutoDock Vina) using protein targets (e.g., cytochrome P450) can rationalize differences in binding affinity due to chloro-methoxy steric effects .
Q. What strategies are effective in studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC-UV.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for aldehydes).
- Light Sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and quantify photodegradants.
Stabilize formulations with antioxidants (e.g., BHT) or lyophilization .
Q. How can computational methods predict potential metabolic pathways or toxicity?
- Methodological Answer : Use in silico tools:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and Ames test outcomes.
- Metabolic Sites : CYP-mediated oxidation likely at the methoxy group (MetaSite software).
Validate with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .
Q. What experimental designs are recommended for investigating its role in catalytic cycles or material synthesis?
- Methodological Answer : For catalytic applications (e.g., asymmetric synthesis):
- Screen chiral ligands (BINOL, Jacobsen catalysts) in aldol reactions.
- Monitor enantioselectivity via chiral HPLC or polarimetry.
In materials science, functionalize polymers via aldehyde-amine coupling (Schiff base formation) and characterize thermal stability (TGA) and mechanical properties (DMA) .
Methodological Notes
- Synthesis Optimization : Prioritize palladium-catalyzed routes for scalability and reproducibility .
- Data Validation : Cross-check biological activity with structurally defined analogs to isolate substituent effects .
- Ethical Compliance : Adhere to institutional guidelines for toxicity testing and disposal of halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
